molecular formula C20H21N3O5S B11029760 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11029760
M. Wt: 415.5 g/mol
InChI Key: AAEDOTUZKTWZBV-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted with 7,8-dimethoxy and 4-methyl groups, linked via an acetamide bridge to a 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole heterocycle. The coumarin moiety is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects , while the thieno-pyrazole system may enhance metabolic stability and binding affinity due to its rigid, planar structure. The acetamide linkage facilitates synthetic modularity, enabling structural diversification for optimization of physicochemical and pharmacological properties.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O5S/c1-10-11-5-6-15(26-3)18(27-4)17(11)28-20(25)12(10)7-16(24)21-19-13-8-29-9-14(13)22-23(19)2/h5-6H,7-9H2,1-4H3,(H,21,24)

InChI Key

AAEDOTUZKTWZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step reactions. The starting materials often include 7,8-dimethoxy-4-methylcoumarin and 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the chromen-2-one core through condensation reactions.

    Acylation: Introduction of the acetamide group via acylation reactions.

    Cyclization: Formation of the thieno[3,4-c]pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide25
Standard Antioxidant (e.g., Trolox)15

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Study: Inhibition of IL-6 Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction of IL-6 production by approximately 45% at a concentration of 50 µM.

Anticancer Activity

The anticancer properties of this compound have been explored against various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)12Induction of apoptosis
MCF7 (breast cancer)18Cell cycle arrest at G1 phase
A549 (lung cancer)16Inhibition of NF-kB signaling

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has shown moderate antibacterial activity against Gram-positive bacteria and antifungal effects against certain fungal strains.

Table 3: Antimicrobial Activity

Microorganism TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus (Gram-positive)32
Candida albicans (fungal)64

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Methoxylation : Introduction of methoxy groups at specific positions on the chromenone core.
  • Acetylation : Formation of the acetamide side chain.
  • Thieno[3,4-c]pyrazole Coupling : Attachment of the thieno[3,4-c]pyrazole moiety.

Industrial production methods may optimize these synthetic routes for improved yield and purity using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Coumarin Derivatives

Example Compound : N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides

  • Structural Differences: Coumarin Substituents: 4-Methyl and 7-yloxy groups vs. 7,8-dimethoxy and 4-methyl in the target compound. Heterocycle: Thiazolidinone (4-oxothiazolidin-3-yl) vs. thieno-pyrazole.
  • 7,8-Dimethoxy groups in the target compound may enhance lipophilicity and π-π stacking interactions compared to the 7-yloxy substituent.

Heterocyclic Variations: Thieno-Pyrazole vs. Thieno-Triazolo-Diazepine

Example Compound : AP-PROTAC-1

  • Structural Differences: Heterocycle: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine vs. thieno[3,4-c]pyrazole. Linkage: Diazenyl vs. acetamide.
  • Implications :
    • The triazolo-diazepine system in AP-PROTAC-1 increases molecular complexity and weight (~1,000 Da), likely reducing bioavailability compared to the target compound (~450 Da).
    • The acetamide linkage in the target compound offers greater synthetic flexibility than the diazenyl group.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Example Compound: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Structural Differences: Core: Imidazo-pyridine vs. coumarin. Substituents: Nitro (electron-withdrawing) and cyano groups vs. methoxy (electron-donating) groups.
  • Methoxy groups in the target compound may improve solubility via hydrogen bonding.

Physical Properties

Property Target Compound Thiazolidinone Analog AP-PROTAC-1
Molecular Weight ~450 Da ~350 Da ~1,000 Da
Key Functional Groups Methoxy, Thieno-pyrazole Thiazolidinone, Yloxy Triazolo-diazepine, Diazenyl
Predicted LogP ~2.5 (moderate lipophilicity) ~1.8 (higher polarity) ~4.0 (high lipophilicity)

Hydrogen Bonding and Crystallography

  • The target compound’s dimethoxy groups and pyrazole N-H may form hydrogen bonds, influencing crystal packing (cf. Etter’s graph-set analysis ).

Biological Activity

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative that combines chromene and thieno-pyrazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 1010901-20-8
  • Molecular Formula : C19H18N2O7S
  • Molecular Weight : 418.42 g/mol

Structural Characteristics

The compound features a chromene backbone with methoxy and methyl substitutions, linked to a thieno-pyrazole structure. This unique combination suggests a diverse range of biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives containing thieno and pyrazole frameworks have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds demonstrated that derivatives with similar structures exhibited IC50 values ranging from 0.49 to 48.0 μM against human cancer cell lines such as MCF-7 and HepG2 .

The proposed mechanisms for the anticancer activity include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.
  • Inhibition of Cell Migration : Compounds have been shown to interfere with the FAK/Paxillin signaling pathway, reducing invasion capabilities in metastatic cancer cells .
  • DNA Interaction : Evidence suggests that these compounds can intercalate DNA, forming adducts that may lead to cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features may confer antimicrobial activity. Similar thieno-pyrazole derivatives have been reported to exhibit antibacterial effects against various pathogens .

Other Biological Activities

The compound may also possess:

  • Anti-inflammatory properties : Related compounds have shown significant anti-inflammatory effects in vitro.
  • Antioxidant activity : The presence of methoxy groups in the chromene structure is often associated with enhanced antioxidant capacity.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 0.49 - 48.0 μM
AntimicrobialEffective against various pathogens
Anti-inflammatorySignificant reduction in inflammatory markers
AntioxidantEnhanced capacity due to methoxy groups

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